1-(3,6-Difluoropyridin-2-yl)ethanone
Description
1-(3,6-Difluoropyridin-2-yl)ethanone is a fluorinated pyridine derivative characterized by an acetyl group (ethanone) attached to the 2-position of a pyridine ring substituted with fluorine atoms at the 3- and 6-positions. Fluorine substituents are known to enhance electron-withdrawing effects, increasing the compound's polarity and stability compared to non-fluorinated analogs. Such derivatives are often intermediates in pharmaceutical and agrochemical syntheses due to their reactivity and ability to modulate biological activity .
Properties
Molecular Formula |
C7H5F2NO |
|---|---|
Molecular Weight |
157.12 g/mol |
IUPAC Name |
1-(3,6-difluoropyridin-2-yl)ethanone |
InChI |
InChI=1S/C7H5F2NO/c1-4(11)7-5(8)2-3-6(9)10-7/h2-3H,1H3 |
InChI Key |
GHCVFBKHWYTSRI-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C(C=CC(=N1)F)F |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-(3,6-Difluoropyridin-2-yl)ethanone typically involves the fluorination of pyridine derivatives. One common method is the reaction of 2-acetylpyridine with a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions. The reaction is usually carried out in an organic solvent like acetonitrile at room temperature or slightly elevated temperatures. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity .
Chemical Reactions Analysis
1-(3,6-Difluoropyridin-2-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the fluorine atoms, where nucleophiles like amines or thiols replace the fluorine atoms to form new derivatives
Scientific Research Applications
1-(3,6-Difluoropyridin-2-yl)ethanone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds, which are valuable in materials science and catalysis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for its ability to interact with specific biological targets.
Industry: It is used in the development of agrochemicals and other industrial chemicals due to its stability and reactivity
Mechanism of Action
The mechanism of action of 1-(3,6-Difluoropyridin-2-yl)ethanone involves its interaction with molecular targets such as enzymes or receptors. The fluorine atoms in the compound enhance its binding affinity and specificity towards these targets. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, leading to the desired biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare 1-(3,6-Difluoropyridin-2-yl)ethanone with structurally related ethanone-pyridine derivatives:
Key Comparisons :
Substituent Effects: Fluorine vs. Chlorine: Fluorine's electronegativity increases polarity and metabolic stability compared to chlorine, which may enhance bioavailability in drug design . Positional Isomerism: Pyridin-2-yl derivatives (e.g., target compound) exhibit distinct electronic effects compared to pyridin-3-yl analogs (e.g., 1-(6-CF₃-pyridin-3-yl)ethanone), influencing reactivity in cross-coupling reactions .
Physical Properties :
- Boiling points and solubility are highly substituent-dependent. For example, trifluoromethyl groups (CF₃) increase hydrophobicity, whereas fluorine atoms enhance polarity .
Applications: Agrochemicals: Chlorinated derivatives (e.g., 1-(6-Cl-pyridin-3-yl)-2,2,2-trifluoroethanone) are prevalent in pesticides, while fluorinated analogs may offer improved environmental persistence .
Synthetic Accessibility :
- Fluorinated pyridines often require specialized fluorination techniques (e.g., Balz-Schiemann reaction), whereas chlorinated analogs can be synthesized via nucleophilic substitution .
Research Findings and Implications
- Biological Activity: Fluorinated ethanone derivatives show enhanced binding to cytochrome P450 enzymes, affecting drug metabolism .
- Material Science : The electron-withdrawing nature of fluorine improves thermal stability, making such compounds suitable for high-temperature reactions .
- Environmental Impact : Fluorinated pesticides may persist longer in ecosystems compared to chlorinated analogs, necessitating careful regulatory evaluation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
